N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine
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Overview
Description
N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group, a pyrazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then functionalized with a fluorophenyl group through a substitution reaction.
The piperidine ring is synthesized separately, often starting from piperidine itself or a substituted piperidine derivative. The piperidine ring is then alkylated with a benzyl group and further functionalized with the pyrazole derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: If the compound exhibits desirable biological activity, it could be developed into a therapeutic agent for the treatment of diseases
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine would depend on its specific biological activity. If the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may bind to the receptor and either activate or inhibit its signaling pathway. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
N-benzylpiperidine: This compound shares the benzyl and piperidine components but lacks the pyrazole and fluorophenyl groups.
4-fluorophenylpyrazole: This compound contains the pyrazole and fluorophenyl groups but lacks the piperidine and benzyl components.
N-methylpiperidine: This compound contains the piperidine and methyl groups but lacks the benzyl, pyrazole, and fluorophenyl components.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4/c1-27(15-18-6-3-2-4-7-18)22-8-5-13-28(17-22)16-20-14-25-26-23(20)19-9-11-21(24)12-10-19/h2-4,6-7,9-12,14,22H,5,8,13,15-17H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKPBUWFQHVVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CC3=C(NN=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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